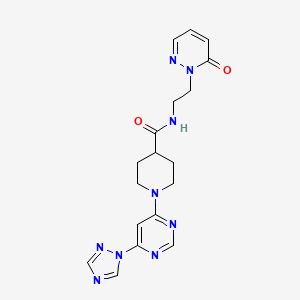![molecular formula C23H23N3O3 B2495513 1-[(2,5-Dimethylphenyl)methyl]-N-(3-Acetamidophenyl)-6-oxo-1,6-dihydropyridin-3-carboxamid CAS No. 941930-86-5](/img/structure/B2495513.png)
1-[(2,5-Dimethylphenyl)methyl]-N-(3-Acetamidophenyl)-6-oxo-1,6-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and multiple aromatic rings. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the various substituents. Common synthetic routes may involve:
Condensation reactions: These are used to form the pyridine ring.
Amidation reactions: These introduce the carboxamide group.
Substitution reactions: These are used to attach the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of different oxidation states of the compound.
Reduction: This can be used to modify the functional groups present in the compound.
Substitution: This can involve the replacement of one substituent with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2,5-dimethylphenyl)methyl]-N-(3-aminophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-[(2,5-dimethylphenyl)methyl]-N-(3-hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-8-16(2)19(11-15)14-26-13-18(9-10-22(26)28)23(29)25-21-6-4-5-20(12-21)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDBKLYBBKGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)
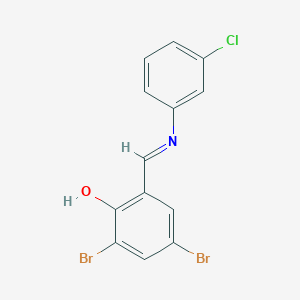

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2495436.png)
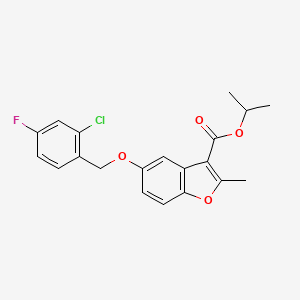
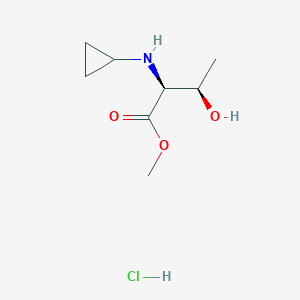
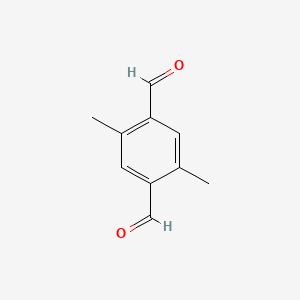
![5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2495442.png)
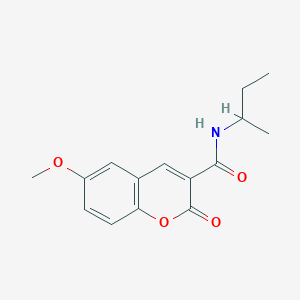

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)
